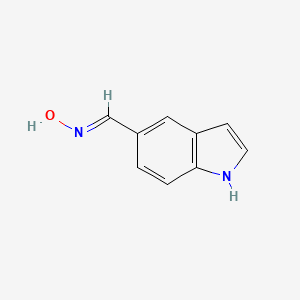

1H-indole-5-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNZDPSSEHCJLI-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Indole-5-Carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-5-carbaldehyde oxime is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this oxime holds potential as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1H-indole-5-carbaldehyde oxime, including its synthesis, spectroscopic characterization, reactivity, and potential applications. While direct experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from its precursor, analogous indole-containing molecules, and the well-documented chemistry of oximes to provide a robust predictive profile. This document aims to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of indole-based compounds.

Introduction: The Significance of the Indole Nucleus and the Oxime Moiety

The indole ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The incorporation of an oxime functional group at the 5-position of the indole ring introduces a versatile handle for further chemical modifications. Oximes are known to exhibit a range of biological activities themselves and can serve as precursors to other functional groups, enhancing the chemical space accessible from the indole core.[2] The strategic placement of the carbaldehyde oxime at the C5 position influences the electronic distribution of the indole ring, potentially modulating its reactivity and biological profile compared to other isomers, such as the more extensively studied 1H-indole-3-carbaldehyde oxime.

Physicochemical Properties

While specific experimental data for 1H-indole-5-carbaldehyde oxime is not widely reported, its fundamental properties can be reliably predicted.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Appearance | Predicted to be a white to off-white crystalline solid | Analogous to other indole oximes |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of indole derivatives |

| Melting Point | Not reported. For comparison, the melting point of 1H-indole-3-carbaldehyde oxime is 195 °C. |

Synthesis and Characterization

The synthesis of 1H-indole-5-carbaldehyde oxime is anticipated to follow the well-established condensation reaction between an aldehyde and hydroxylamine.

Proposed Synthetic Protocol

This protocol is based on the common methods for the synthesis of indole oximes.[4]

Reaction Scheme:

Caption: Proposed synthesis of 1H-indole-5-carbaldehyde oxime.

Step-by-Step Methodology:

-

Dissolution of Starting Material: Dissolve 1H-indole-5-carbaldehyde in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: To this solution, add an equimolar or slight excess of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water to precipitate the oxime. The solid product is then collected by filtration, washed with cold water, and dried.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 1H-indole-5-carbaldehyde oxime.

Predicted Spectroscopic Characterization

The structural confirmation of the synthesized 1H-indole-5-carbaldehyde oxime would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of the starting material and analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the oxime proton, and the imine proton. The chemical shifts will be influenced by the electron-withdrawing nature of the oxime group. Key expected signals include a singlet for the N-H proton of the indole ring (typically downfield), aromatic protons in the 6-8 ppm region, and a singlet for the CH=N proton. The oxime hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct carbon signals. The imine carbon (CH=N) is expected to resonate in the 140-150 ppm region. The aromatic carbons of the indole ring will appear in the 100-140 ppm range.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3200 | O-H stretch (oxime), N-H stretch (indole) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1650-1620 | C=N stretch (oxime) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~950-900 | N-O stretch (oxime) |

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of hydroxyl and cyano groups, consistent with the fragmentation of aromatic aldoximes.

Chemical Reactivity

The chemical reactivity of 1H-indole-5-carbaldehyde oxime is dictated by the interplay of the indole nucleus and the oxime functional group.

Reactivity of the Indole Moiety

-

N-Alkylation/N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to modulate the compound's properties.

-

Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C3 position, which is the most nucleophilic site. However, the reactivity and regioselectivity can be influenced by the nature of the substituent at the C5 position.

Reactivity of the Oxime Moiety

The oxime group is a versatile functional handle for a variety of chemical transformations.

Sources

A Comprehensive Technical Guide to 1H-Indole-5-Carbaldehyde Oxime: Synthesis, Identification, and Applications in Drug Discovery

This in-depth guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, identification, and potential applications of 1H-indole-5-carbaldehyde oxime. While this specific isomer is less documented than its 3-substituted counterpart, its structural motif holds significant promise for the development of novel therapeutics. This document provides a detailed exploration of its chemical identity, a robust synthesis protocol, and an expert perspective on its relevance in modern medicinal chemistry.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel drugs targeting a wide array of biological targets. The functionalization of the indole ring at different positions allows for the fine-tuning of a compound's pharmacological profile. 1H-Indole-5-carbaldehyde oxime, an oxime derivative of indole-5-carboxaldehyde, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Chemical Identifiers and Physicochemical Properties

Table 1: Identifiers of 1H-Indole-5-Carbaldehyde

| Identifier | Value | Source |

| CAS Number | 1196-69-6 | PubChem[2] |

| PubChem CID | 589040 | PubChem[2] |

| Molecular Formula | C₉H₇NO | PubChem[2] |

| Molecular Weight | 145.16 g/mol | PubChem[2] |

| IUPAC Name | 1H-indole-5-carbaldehyde | PubChem[2] |

| InChI | InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10H | PubChem[2] |

| InChIKey | ADZUEEUKBYCSEY-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1C=O | PubChem[2] |

| Synonyms | Indole-5-carboxaldehyde, 5-Formylindole | PubChem[2] |

Synthesis of 1H-Indole-5-Carbaldehyde Oxime: A Step-by-Step Protocol

The synthesis of 1H-indole-5-carbaldehyde oxime is achieved through a condensation reaction between 1H-indole-5-carbaldehyde and hydroxylamine. This oximation reaction is a well-established and reliable method for the preparation of oximes from aldehydes or ketones. The following protocol is a generalized procedure that can be optimized for specific laboratory conditions.

Experimental Protocol: Oximation of 1H-Indole-5-Carbaldehyde

Materials:

-

1H-Indole-5-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol (95%) or another suitable solvent

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 1H-indole-5-carbaldehyde in 95% ethanol. The volume of the solvent should be sufficient to ensure complete dissolution.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (typically 1.5 to 5 equivalents) and a base such as sodium hydroxide (in equimolar amount to the hydroxylamine hydrochloride) in a minimal amount of distilled water.

-

Reaction Initiation: Cool the solution of the aldehyde to 0-5 °C using an ice bath. To the stirred aldehyde solution, add the freshly prepared hydroxylamine solution dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, reduce the volume of ethanol under reduced pressure. Dilute the remaining aqueous mixture with distilled water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

-

Solvent Removal and Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. The crude 1H-indole-5-carbaldehyde oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1H-indole-5-carbaldehyde oxime.

Applications in Research and Drug Development

While specific biological activities of 1H-indole-5-carbaldehyde oxime are not extensively reported, its potential can be inferred from the known applications of its precursor and the broader class of indole-containing molecules.

Precursor Applications: 1H-Indole-5-carbaldehyde serves as a versatile reactant in the synthesis of various compounds with therapeutic potential, including:

-

Curcumin derivatives with anti-proliferative and anti-inflammatory properties.[3]

-

Inhibitors of botulinum neurotoxin serotype A protease.[3]

-

β-amyloid imaging probes.[3]

-

Aurora kinase A inhibitors for cancer therapy.[3]

Potential of the Oxime Moiety: The oxime functional group is a key feature in several FDA-approved drugs and is known to contribute to a molecule's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond donor and acceptor, and its geometry (E/Z isomerism) can influence binding to biological targets. For instance, indole-3-carbaldehyde oxime derivatives have been investigated as urease inhibitors against Helicobacter pylori.[4]

Given the established importance of the indole-5-carboxaldehyde scaffold in generating bioactive molecules, its oxime derivative is a valuable intermediate for creating novel chemical entities for drug discovery programs.

Illustrative Signaling Pathway: Targeting Kinases in Cancer

Many indole derivatives are known to be potent kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy, where indole-based compounds can play an inhibitory role.

Caption: Simplified kinase signaling pathway targeted by indole-based inhibitors.

Conclusion

1H-Indole-5-carbaldehyde oxime, while not as extensively studied as its 3-isomer, represents a compound of significant interest for medicinal chemists. Its synthesis from the readily available indole-5-carboxaldehyde is straightforward, providing access to a versatile building block. The combination of the privileged indole scaffold with the oxime functional group opens up avenues for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates.

References

-

Gunawardhana, S. S. L., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(15), 4983. [Link]

-

CAS. (n.d.). 1H-Indole-3-carboxaldehyde, oxime. CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Journal of Xi'an Shiyou University, Natural Science Edition, 20(01). [Link]

-

PubChemLite. (n.d.). 1h-indole-3-carboxaldehyde oxime (C9H8N2O). Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Stadler, A., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326. [Link]

-

PubChem. (n.d.). 1-methyl-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(13), 9134–9150. [Link]

-

Amerigo Scientific. (n.d.). 1H-Indole-5-carbaldehyde oxime. Retrieved February 7, 2026, from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(6), 1045-1065. [Link]

Sources

molecular weight and formula of 5-formylindole oxime

Physicochemical Characterization and Synthetic Utility of 5-Formylindole Oxime

Executive Summary

This technical guide profiles 5-formylindole oxime (also known as 1H-indole-5-carbaldehyde oxime), a critical intermediate in the synthesis of indole-based pharmaceuticals. While less commercially ubiquitous than its 3-isomer counterpart, the 5-isomer is a pivotal scaffold for generating 5-cyanoindole , a key precursor for serotonin modulators such as Vilazodone . This document outlines its molecular identity, synthetic protocols, and downstream applications, designed for researchers requiring high-purity intermediate isolation.

Molecular Identity & Physicochemical Profile

The following data establishes the core chemical identity of the target molecule. Note that while the parent aldehyde is a standard reagent, the oxime is frequently generated in situ or isolated as a transient solid.

| Property | Specification | Notes |

| IUPAC Name | (E/Z)-1H-indole-5-carbaldehyde oxime | Exists as geometric isomers (syn/anti). |

| Molecular Formula | Derived from | |

| Molecular Weight | 160.17 g/mol | Monoisotopic Mass: 160.0637 Da. |

| Parent CAS | 1196-69-6 | Refers to Indole-5-carboxaldehyde (Starting Material).[1] |

| Target CAS | Not widely cataloged | Often cited as an intermediate; distinct from the 3-isomer (CAS 2592-05-4). |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane, |

| Appearance | Off-white to pale yellow solid | Oxidizes slowly upon air exposure. |

Synthetic Methodology

The synthesis of 5-formylindole oxime proceeds via the condensation of 5-formylindole with hydroxylamine hydrochloride. This reaction is robust, typically achieving yields >90%.[2]

Reagents & Materials

-

Precursor: 5-Formylindole (Indole-5-carboxaldehyde), >98% purity.

-

Reagent: Hydroxylamine hydrochloride (

). -

Base: Sodium Acetate (

) or Sodium Carbonate ( -

Solvent: Ethanol/Water (3:1 v/v).

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask, dissolve 5.0 mmol (0.725 g) of 5-formylindole in 15 mL of Ethanol.

-

Reagent Preparation: In a separate beaker, dissolve 7.5 mmol (0.52 g) of Hydroxylamine HCl and 7.5 mmol (0.615 g) of Sodium Acetate in 5 mL of deionized water.

-

Condensation: Add the aqueous hydroxylamine solution dropwise to the indole solution with vigorous stirring.

-

Reaction: Heat the mixture to reflux (80°C) for 1–2 hours.

-

Validation: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup:

-

Isolation: Filter the solid precipitate, wash with cold water (

mL) to remove salts, and dry under vacuum over

Mechanistic Pathway & Visualization

The formation of the oxime involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration. The subsequent utility lies in the dehydration of this oxime to form the nitrile (5-cyanoindole).

Figure 1: Synthetic flow from aldehyde precursor to oxime, and subsequent conversion to nitrile.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized oxime before proceeding to downstream applications, compare the spectral data against the aldehyde precursor.

| Technique | Precursor Signal (Aldehyde) | Product Signal (Oxime) | Interpretation |

| 1H NMR | Singlet | Absent | Complete consumption of aldehyde. |

| 1H NMR | N/A | Singlet | Appearance of CH=N oxime proton. |

| 1H NMR | N/A | Broad singlet | Appearance of N-OH hydroxyl proton. |

| IR | Strong peak ~1660 | Weak/Absent | Loss of carbonyl stretch. |

| IR | N/A | Broad band 3200–3400 | Presence of O-H stretch. |

Applications in Drug Development

The primary utility of 5-formylindole oxime is its role as a precursor to 5-cyanoindole (Indole-5-carbonitrile). The nitrile group at the 5-position is pharmacologically privileged, appearing in:

-

Vilazodone: An SSRI and 5-HT1A partial agonist used for major depressive disorder.

-

Kinase Inhibitors: The 5-cyano motif often enhances metabolic stability compared to the parent halogenated indoles.

Dehydration Protocol (Oxime

References

-

BenchChem. (2025).[3] The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Link

-

PubChem. (2025).[1] Indole-5-carboxaldehyde (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Indole-5-carboxaldehyde Product Specification. Merck KGaA. Link

-

Asian Publication Corp. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry. Link

Sources

pKa values and acidity of indole-5-carbaldehyde oxime

An In-Depth Technical Guide to the pKa Values and Acidity of Indole-5-Carbaldehyde Oxime

Executive Summary

This technical guide provides a comprehensive analysis of the acidity and corresponding pKa values of Indole-5-Carbaldehyde Oxime. As a molecule of interest in medicinal chemistry and materials science, understanding its acid-base properties is critical for predicting its behavior in physiological environments, optimizing reaction conditions, and designing novel derivatives. This document elucidates the theoretical underpinnings of its acidity, presents detailed experimental and computational protocols for pKa determination, and discusses the implications of these values for research and development professionals. By integrating established theory with actionable methodologies, this guide serves as an essential resource for scientists working with indole derivatives.

Introduction: The Significance of Indole-5-Carbaldehyde Oxime

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Indole-5-carbaldehyde oxime, an accessible derivative of indole-5-carboxaldehyde[3][4], combines the indole ring system with a reactive oxime functional group. Oximes are not merely synthetic intermediates but are also recognized for their own biological activities and their role as ligands in coordination chemistry.[5]

The ionization state of a molecule, governed by its pKa value(s), profoundly influences its physicochemical properties, including solubility, lipophilicity, and membrane permeability.[6][7] For a drug candidate, these properties are critical determinants of its pharmacokinetic and pharmacodynamic profile. Therefore, an accurate understanding and empirical determination of the pKa values of indole-5-carbaldehyde oxime are foundational for its rational application in drug design and materials science.

Theoretical Framework of Acidity

Indole-5-carbaldehyde oxime possesses two primary acidic protons, each with a distinct chemical environment that dictates its propensity to dissociate. Understanding the structural basis of their acidity is key to interpreting experimental and computational results.

-

The Oxime Proton (-OH): The hydroxyl proton of the oxime group (-C=N-OH) is the most acidic proton in the molecule. The pKa of oximes typically falls in the range of 7 to 10.[8][9] This acidity is due to the electronegativity of the oxygen and nitrogen atoms and the resonance stabilization of the resulting oximate anion.

-

The Indole N-H Proton: The proton on the indole nitrogen is significantly less acidic. For the parent indole molecule, the pKa is approximately 17.[10] While the electron-withdrawing nature of the substituent at the 5-position will slightly increase its acidity, it remains a very weak acid, requiring a strong base for deprotonation.[1][2]

Therefore, in aqueous media and under physiological conditions, the acidity of indole-5-carbaldehyde oxime is overwhelmingly dominated by the dissociation of the oxime proton.

Caption: Acidic protons in Indole-5-carbaldehyde Oxime.

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methods. Both experimental and computational approaches provide valuable, complementary insights.

Experimental Approach: UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry is a highly reliable method for determining the pKa of compounds whose chromophores are affected by protonation or deprotonation.[8] The principle lies in monitoring the change in absorbance at a specific wavelength as a function of pH. The resulting sigmoidal curve allows for the precise determination of the pKa at the inflection point.

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

-

Reagent Preparation:

-

Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 5 to 12). A universal buffer system can be employed for efficiency.

-

Prepare a concentrated stock solution of indole-5-carbaldehyde oxime in a co-solvent like methanol or DMSO to ensure solubility.

-

-

Sample Preparation:

-

For each pH measurement, create a sample by adding a small, precise volume of the stock solution to a larger volume of the respective buffer. The final concentration should be low enough to obey the Beer-Lambert law, and the co-solvent percentage should be minimal (<1-2%) to avoid significantly altering the aqueous pKa.

-

-

Spectrophotometric Analysis:

-

Record the full UV-Vis spectrum of a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 13) sample to identify the wavelength (λ) of maximum absorbance difference between the protonated and deprotonated species.

-

Set the spectrophotometer to this chosen wavelength.

-

Measure the absorbance of each buffered sample, ensuring temperature is controlled and constant (e.g., 25°C).

-

-

Data Processing and pKa Calculation:

-

Plot the measured absorbance values against their corresponding pH values.

-

Fit the data to a sigmoidal curve (e.g., using the Boltzmann function).

-

The pKa is the pH value at the half-maximal point (inflection point) of the fitted curve.[11]

-

Trustworthiness: This protocol is self-validating through the quality of the sigmoidal fit (R² value). The pH meter must be calibrated with standard buffers before use. The use of a constant temperature water bath for the spectrophotometer's cuvette holder is critical for precision.

Computational Approach: Quantum Mechanical Prediction

In silico pKa prediction is a powerful tool for high-throughput screening and for understanding the electronic factors governing acidity.[6][7] Methods based on quantum mechanics, particularly Density Functional Theory (DFT), combined with a solvation model can provide accurate predictions.[12] The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.

Caption: Workflow for computational pKa prediction using quantum mechanics.

-

Structure Preparation: Generate 3D coordinates for both the neutral indole-5-carbaldehyde oxime (HA) and its conjugate base, the oximate anion (A⁻).

-

Quantum Mechanical Calculations:

-

Perform geometry optimizations and frequency calculations for both species in the gas phase to ensure they are true energy minima.

-

Repeat the optimizations and frequency calculations using an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent (water).[12]

-

-

Free Energy Calculation: The Gibbs free energy of the dissociation reaction in solution (ΔG°_aq) is calculated using a thermodynamic cycle. This requires the Gibbs free energies of the protonated and deprotonated species in both the gas phase and solution.

-

pKa Calculation: The pKa is then calculated using the fundamental relationship: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. An accurate value for the solvation free energy of the proton is also required and is typically taken from established literature values.

Authoritative Grounding: This approach is grounded in fundamental quantum and statistical mechanics. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) should be guided by established best practices for pKa prediction in the literature.[6]

Expected Results and Discussion

Based on the theoretical framework and data from analogous compounds, the pKa values for indole-5-carbaldehyde oxime can be reliably estimated.

| Acidic Proton | Molecular Site | Expected pKa Range | Primary Determination Method |

| Oxime O-H | -C=N-OH | 7.5 - 9.5 | Spectrophotometric Titration |

| Indole N-H | Indole N-H | 16 - 17 | Potentiometric Titration (in non-aqueous solvent) or Computational |

Analysis:

The oxime proton is unequivocally the primary contributor to the acidity of indole-5-carbaldehyde oxime in aqueous solution. Its pKa, expected to be in the physiologically relevant range of 7.5-9.5, means that the ionization state of the molecule will be sensitive to small changes in pH around neutrality. At a pH below its pKa, the neutral form will predominate, while at a pH above its pKa, the anionic oximate form will be the major species. This transition is critical for drug absorption and receptor interaction, where charge state can dictate binding affinity and specificity.

The indole N-H proton, with a much higher pKa, will remain protonated under all but the most strongly basic conditions and is not relevant to the molecule's behavior in a biological context.

Applications and Implications for Drug Development

-

Solubility: The ability to form the anionic oximate at higher pH values can be leveraged to increase the aqueous solubility of the compound, which is often a challenge for aromatic molecules.

-

Pharmacokinetics: The pKa value is a key input for models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] A compound with a pKa around 7.4 may exhibit complex absorption behavior across the gastrointestinal tract.

-

Target Binding: The charge of a molecule is fundamental to its interaction with biological targets. An uncharged oxime may be required to cross a cell membrane, while the charged oximate may be necessary for forming a key ionic bond within a receptor's active site. Knowledge of the pKa allows researchers to understand which species is present at the site of action.

Conclusion

This guide has established the theoretical basis for the acidity of indole-5-carbaldehyde oxime, identifying the oxime proton as the dominant acidic site. We have provided detailed, field-proven protocols for both the experimental determination and computational prediction of its pKa value. The accurate determination of this fundamental physicochemical parameter is not an academic exercise; it is a critical step in the rational design and development of new therapeutics and functional materials, enabling scientists to predict and optimize molecular behavior for desired applications.

References

-

Kurtz, A. P., & D'Silva, T. D. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences, 76(8), 599-610. [Link][13]

-

Kuca, K., et al. (2015). Acid Dissociation Constants and Molecular Descriptors of Some Xylene Linked Bispyridinium Oximes. Acta Medica, 58(3), 87-92. [Link][8]

-

Musilek, K., et al. (2011). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. Current Organic Chemistry, 15(18), 3236-3243. [Link][9]

-

Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6683. [Link][14]

-

Tada, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13327. [Link][12]

-

Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. *PMC. [Link][15]

-

PubChem. Indole-3-aldehyde oxime. National Center for Biotechnology Information. [Link][16]

-

Shields, G. C. (Ed.). (2010). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link][6]

-

Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link][7]

-

PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link][3]

-

Townsend, J. A., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link][17]

-

Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3344. [Link][18]

-

Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC. [Link][19]

-

Al-adhami, M. A., et al. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. [Link][5]

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link][20]

-

Townsend, J. A., et al. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link][21]

-

CAS Common Chemistry. 1H-Indole-3-carboxaldehyde, oxime. [Link][22]

-

Samarakoon, T., et al. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate. [Link][23]

-

O'Hagan, S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link][11]

-

Kushwaha, D. Synthesis and Chemistry of Indole. University of Lucknow. [Link][1]

-

Heterocyclic Tutorials. (2020). Indole: Introduction Acid/Base Reactions. YouTube. [Link][2]

-

Williams, R. pKa Data Compiled by R. Williams. ACS, Organic Division. [Link][24]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. m.youtube.com [m.youtube.com]

- 3. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 8. mmsl.cz [mmsl.cz]

- 9. researchgate.net [researchgate.net]

- 10. indole acidity [quimicaorganica.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 13. Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. CAS Common Chemistry [commonchemistry.cas.org]

- 23. researchgate.net [researchgate.net]

- 24. organicchemistrydata.org [organicchemistrydata.org]

Structural Elucidation and Isomeric Resolution of 1H-Indole-5-Carbaldehyde Oxime

A Technical Guide for Medicinal Chemists

Executive Summary

The 1H-indole-5-carbaldehyde oxime is a critical intermediate in the synthesis of tryptamine analogues, kinase inhibitors, and serotonin receptor modulators. However, its utility is frequently compromised by the formation of geometric isomers (

Synthetic Pathway and Thermodynamic Control

To achieve high isomeric purity, one must understand the mechanism driving oxime formation. The reaction between 1H-indole-5-carbaldehyde and hydroxylamine is a nucleophilic addition-elimination process. While the

2.1 Mechanistic Workflow

The following diagram illustrates the reaction pathway and the equilibrium between the syn (

Figure 1: Reaction pathway showing the kinetic access to the Z-isomer and the thermodynamic equilibration to the E-isomer.

2.2 Optimized Synthetic Protocol

Objective: Maximize the yield of the thermodynamically stable (

-

Reagents: Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in Ethanol (

). -

Base Addition: Add

(1.1 eq) dissolved in minimum water. Note: Pyridine can be used, but inorganic bases simplify workup. -

Oximation: Add Hydroxylamine hydrochloride (1.2 eq) portion-wise at

. -

Thermodynamic Equilibration: Reflux the mixture for 2–4 hours.

-

Causality: Reflux provides the activation energy required to overcome the rotational barrier of the

bond, shifting the equilibrium toward the sterically less hindered

-

-

Workup: Evaporate ethanol, dilute with water, and filter the precipitate. Wash with cold water to remove inorganic salts.

Structural Elucidation: The vs. Challenge

Distinguishing the

3.1 NMR Spectroscopy Strategy

Reliance on chemical shift alone is risky due to solvent and concentration effects. The only self-validating method is NOE (Nuclear Overhauser Effect) spectroscopy.

Diagnostic Signals (DMSO-

-

Aldimine Proton (

): Typically appears between -

OH Proton: Broad singlet,

10.0–11.5 ppm.

3.2 The Self-Validating NOE Protocol

To definitively assign the structure, perform a 1D-NOE difference or 2D-NOESY experiment.

-

Irradiate: The Aldimine

proton. -

Observe:

- -Isomer: Strong NOE enhancement of the Indole H-4 proton and the Oxime OH (if exchange is slow). No enhancement of Indole H-6.

- -Isomer: Strong NOE enhancement of the Indole H-6 proton (due to spatial proximity of the CH to the ring edge).

Figure 2: Analytical decision tree for definitive isomeric assignment using NOE spectroscopy.

3.3 Data Comparison Table

The following table summarizes the expected trends. Note: Absolute values vary by solvent;

| Feature | (E)-Isomer (Anti) | (Z)-Isomer (Syn) |

| Stability | High (Thermodynamic) | Low (Kinetic) |

| Downfield (e.g., ~8.3 ppm) | Upfield (e.g., ~7.9 ppm) | |

| NOE Correlation | ||

| Typically ~145-148 ppm | Typically ~142-145 ppm |

Chromatographic Separation (HPLC)[1][2][3]

If a mixture is obtained, separation is achievable using Reverse Phase HPLC.[1] The

Recommended Method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 280 nm (Indole absorption).

References

-

Mechanochemical Synthesis of Indole Oximes: Hricovíniová, Z. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(19), 3432. [Link]

-

General Oxime Isomerism & NMR Assignment: Kalsi, P. S. (2007).[2] Spectroscopy of Organic Compounds. New Age International. (Standard text for NOE assignment principles). [Link]

-

HPLC Separation of Isomers: Sielc Technologies. Separation of Oxime Isomers by HPLC. [Link]

Sources

Thermodynamic Stability of Indole-Based Oxime Derivatives: A Technical Guide

Executive Summary

Indole-based oxime derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK3), antiviral agents, and reactivators of organophosphate-inhibited acetylcholinesterase.[1] However, their development is frequently plagued by thermodynamic instability manifesting as geometric isomerization (

This guide provides a definitive technical framework for assessing and optimizing the thermodynamic stability of these compounds. It synthesizes quantum mechanical principles with practical experimental protocols, establishing that the

Part 1: The Thermodynamic Landscape

Geometric Isomerism ( vs. )

The thermodynamic stability of indole-3-carbaldehyde oximes is governed primarily by the steric and electronic environment of the C=N double bond.

-

The Energy Barrier: Contrary to flexible aliphatic oximes, indole-conjugated oximes exhibit a high rotational energy barrier (often

in polar aprotic solvents like DMSO).[1] This effectively locks the configuration at room temperature, making -

The Thermodynamic Sink: The

-isomer is typically more stable (- -configuration, the hydroxyl group is oriented away from the bulky indole C4 proton, minimizing steric repulsion.

-

Stabilization: The

-isomer is further stabilized by intermolecular hydrogen bonding (dimerization) in the solid state and specific solvation (e.g., H-bonding with DMSO oxygen) in solution.

-

The Kinetic Trap (

-Isomer): The

Intramolecular Forces

The indole N-H moiety acts as a critical hydrogen bond donor.

- -Isomer Interaction: Potential for a 6-membered intramolecular H-bond between the oxime oxygen and the indole N-H. While stabilizing in vacuum (gas phase), this is often outcompeted by solvent interactions in wet chemistry.[1]

- -Isomer Interaction: Stabilized by "out" conformations where the oxime proton interacts with solvent or crystal lattice partners.

Decomposition Pathways

Thermodynamic instability often manifests not as isomerization, but as irreversible chemical change:

-

Hydrolysis: Reversible conversion to the parent indole-aldehyde and hydroxylamine. Favored at low pH due to protonation of the imine nitrogen.

-

Beckmann Rearrangement: An acid-catalyzed, exothermic rearrangement to an amide. This is the primary "decomposition" risk during salt formation or acidic workups.

Part 2: Visualization of Stability Pathways

The following diagram illustrates the thermodynamic relationships and competing pathways for Indole-3-oximes.

Figure 1: Thermodynamic landscape showing the high-barrier E/Z interconversion and the acid-catalyzed "escape routes" (Beckmann Rearrangement and Isomerization).[1]

Part 3: Experimental Validation Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Distinguish between melting (phase change) and degradation (exothermic decomposition).[1] Self-validating via TGA correlation.

-

Preparation: Weigh 2–4 mg of dried indole oxime into an aluminum pan. Crimp non-hermetically (to allow gas escape during decomp).[1]

-

Run Parameters:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

-

-

Analysis:

-

Endotherm (Sharp): Melting point (

). -

Exotherm (Broad): Decomposition (likely Beckmann rearrangement or N-O bond cleavage).[1]

-

-

Self-Validation: Run a Thermogravimetric Analysis (TGA) in parallel.

-

If DSC endotherm aligns with 0% mass loss

True Melting. -

If DSC endotherm aligns with mass loss

Dehydration/Solvent loss. -

If DSC exotherm aligns with mass loss

Degradation.

-

Protocol B: Determination of Ratio via 1H-NMR

Objective: Quantify thermodynamic ratio without inducing isomerization during measurement.

-

Solvent Choice: DMSO-

is preferred. It stabilizes the -

Acquisition:

-

Prepare 10 mM solution.

-

Acquire 1H-NMR (min 400 MHz).

-

Set relaxation delay (

) to

-

-

Marker Signals:

-

Oxime Proton (=N-OH): typically

10.0–11.5 ppm. -

Methine Proton (-CH=N-): typically

8.0–8.6 ppm. -

Differentiation: The

-isomer methine proton is generally deshielded (downfield) relative to the

-

-

Validation: NOE (Nuclear Overhauser Effect) difference spectroscopy.

-

Irradiate the methine proton.

- -isomer: Strong NOE enhancement of the oxime -OH proton.

- -isomer: Weak or no NOE enhancement (distance > 4Å).

-

Part 4: Computational Prediction (DFT)

Before synthesis, thermodynamic stability should be modeled to prioritize targets.[1]

Methodology: Density Functional Theory (DFT)[1]

-

Functional/Basis Set: B3LYP/6-311+G(d,p) or

B97X-D (to account for dispersion forces in stacking).[1] -

Solvation Model: PCM or SMD (Solvation Model based on Density) using Water or DMSO. Gas-phase calculations are irrelevant for oximes due to the dominance of H-bonding.

-

Workflow:

-

Optimize Geometry of

and -

Calculate Vibrational Frequencies (ensure no imaginary frequencies).

-

Compare Gibbs Free Energy (

). -

Criterion: If

, the synthesis will likely yield >98% of the stable isomer.

-

Part 5: Stability Data Summary

The following table summarizes the stability profile of substituted indole-3-carbaldehyde oximes based on electronic effects.

| Substituent (R) | Electronic Effect | Predominant Isomer (DMSO) | Acid Stability (pH < 2) | Primary Decomposition Risk |

| H (Unsubstituted) | Neutral | Moderate | Slow Hydrolysis | |

| 5-OMe | Electron Donating | Low | Rapid Isomerization ( | |

| 5-NO2 | Electron Withdrawing | High | Beckmann Rearrangement (requires heat) | |

| 1-Methyl | N-Alkylated | Very High | Stable (No N-H tautomerism) |

Key Insight: Electron-donating groups (OMe) increase the electron density at the oxime nitrogen, making it more basic and susceptible to protonation, thus lowering the barrier for acid-catalyzed isomerization and hydrolysis.

References

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Molecules, 2021. [Link] (Authoritative source on the ~200 kJ/mol barrier and E-isomer stabilization via solvation)

-

Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 2019.[6] [Link] (Details the acid-catalyzed isomerization of anti to syn isomers and solid-state stability)

-

Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008.[7] [Link] (Fundamental physical organic chemistry establishing the kinetic superiority of oximes over hydrazones)

-

Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 2002. [Link] (Describes the decomposition pathways relevant to oxime stability)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 1H-Indole-5-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic routes to 1H-indole-5-carbaldehyde oxime, a valuable heterocyclic building block. While direct literature on the synthesis of the 5-carbaldehyde oxime is sparse, the principles are well-established and thoroughly documented for the analogous and widely studied 1H-indole-3-carbaldehyde oxime. This document leverages those proven methodologies, presenting them as directly applicable to the synthesis of the target compound, starting from the commercially available 1H-indole-5-carbaldehyde.

Introduction: The Significance of Indole Oximes

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The functionalization of this ring system is key to modulating its therapeutic properties. 1H-Indole-5-carbaldehyde oxime serves as a versatile intermediate, with the oxime moiety providing a reactive handle for constructing more complex nitrogen-containing heterocycles or for conversion into other functional groups like nitriles or amines. Its derivatives are explored in the development of novel therapeutic agents, including anti-inflammatory, anticancer, and neurological drugs.[2]

PART 1: Core Synthetic Strategy — Oximation of 1H-Indole-5-carbaldehyde

The most direct and efficient pathway to 1H-indole-5-carbaldehyde oxime is the condensation reaction of the parent aldehyde with hydroxylamine. This reaction is robust, high-yielding, and can be performed under various conditions, from classical solution-phase methods to modern solvent-free approaches.

Underlying Chemical Principles

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde. The key steps are:

-

Activation of Hydroxylamine : Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl) for stability. A base is required to neutralize the acid and liberate the free hydroxylamine, a more potent nucleophile.

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 1H-indole-5-carbaldehyde.

-

Proton Transfer : An intermediate carbinolamine is formed, which then undergoes intramolecular proton transfer.

-

Dehydration : The reaction is driven to completion by the elimination of a water molecule, forming the stable C=N double bond of the oxime.

This reaction can result in the formation of two geometric isomers, syn (Z) and anti (E), depending on the spatial arrangement of the hydroxyl group relative to the indole ring. The ratio of these isomers can be influenced by reaction conditions such as pH, solvent, and temperature.

Synthesis of the Precursor: 1H-Indole-5-carbaldehyde

The starting material, 1H-indole-5-carbaldehyde, is commercially available, simplifying the synthetic workflow. For researchers requiring custom synthesis, several classical formylation methods can be employed, although controlling regioselectivity on an unsubstituted indole ring can be challenging. Methods like the Vilsmeier-Haack and Reimer-Tiemann reactions typically favor formylation at the electron-rich C3 position.[3][4][5] Therefore, achieving C5 formylation often requires starting with an indole already substituted at C3 or using advanced C-H activation strategies. A boron-catalyzed approach using trimethyl orthoformate has shown success in formylating indoles with functional groups at the C5 position.[6]

PART 2: Field-Proven Synthetic Methodologies

Two primary, well-validated protocols for the oximation of indole aldehydes are detailed below. These methods, extensively reported for the 3-carbaldehyde isomer, are directly transferable for the synthesis of 1H-indole-5-carbaldehyde oxime.

Methodology 1: Classical Solution-Phase Synthesis

This is the traditional and most widely cited method for preparing aldoximes.[7] It offers reliable yields and straightforward execution with standard laboratory equipment. The choice of base and solvent provides flexibility to optimize the reaction for specific substrates.

Protocol Causality:

-

Solvent (Ethanol/Water): A protic solvent system like aqueous ethanol is chosen for its ability to dissolve both the organic indole substrate and the inorganic reagents (hydroxylamine hydrochloride and base).

-

Base (Sodium Hydroxide): NaOH is a strong, inexpensive base that rapidly and irreversibly deprotonates NH₂OH·HCl, ensuring a high concentration of the active nucleophile. An excess (e.g., 5 equivalents) is often used to drive the reaction to completion.[8]

-

Temperature Control (0°C to RT): The initial addition at low temperature (0-5°C) helps to control any potential exotherm from the acid-base neutralization. The reaction is then allowed to proceed at room temperature, which provides sufficient thermal energy for the condensation and dehydration steps without promoting side reactions.

Detailed Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve 1H-indole-5-carbaldehyde (1.0 eq) in 95% ethanol.

-

Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) and sodium hydroxide (NaOH, 5.0 eq) in distilled water.[8]

-

Reaction Initiation: Cool the flask containing the indole aldehyde to 0–5 °C in an ice bath. Add the aqueous solution of hydroxylamine and NaOH dropwise with continuous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, reduce the solvent volume under vacuum. Dilute the remaining mixture with water and extract the product into an organic solvent such as ethyl acetate (2 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-water) to yield the pure 1H-indole-5-carbaldehyde oxime.[8]

Methodology 2: Mechanochemical Synthesis

A modern, environmentally friendly alternative is the use of mechanochemistry, which involves solvent-free grinding of reactants in a high-energy ball mill.[7] This approach minimizes waste and can significantly reduce reaction times while enhancing safety by avoiding potentially hazardous aqueous hydroxylamine solutions.[7]

Protocol Causality:

-

Solvent-Free Conditions: This "green chemistry" approach eliminates the need for organic solvents, reducing environmental impact and simplifying product work-up.

-

High-Energy Milling: The mechanical force provides the activation energy for the reaction, breaking and forming solid-state intermolecular bonds and facilitating intimate contact between reactants.

-

Solid Base (NaOH or Na₂CO₃): A solid base is used to maintain the solvent-free conditions. The choice of base can affect the reaction rate and stoichiometry.

Detailed Experimental Protocol:

-

Charging the Mill: Place 1H-indole-5-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 2.0-5.0 eq), and a solid base such as sodium hydroxide (NaOH, 2.0-5.0 eq) into a milling jar containing grinding balls.[7]

-

Milling: Secure the jar in a high-energy ball mill and process for 20–60 minutes at a specified frequency. The optimal time and frequency may require empirical determination.

-

Work-up: After milling, transfer the solid mixture from the jar. Wash the powder with water to remove unreacted hydroxylamine and the inorganic salt byproduct (NaCl).

-

Isolation: Filter the solid product, wash again with water, and dry under vacuum to obtain the 1H-indole-5-carbaldehyde oxime. The purity is often high enough for subsequent steps without further purification.

PART 3: Data Presentation and Visualization

Comparative Summary of Synthesis Methods

The following table summarizes the key parameters of the described methodologies, using data from analogous indole-3-carbaldehyde oxime syntheses as a reference.

| Parameter | Solution-Phase Synthesis | Mechanochemical Synthesis |

| Principle | Condensation in a solvent | Solvent-free solid-state reaction |

| Reagents | Aldehyde, NH₂OH·HCl, Base (e.g., NaOH) | Aldehyde, NH₂OH·HCl, Solid Base (e.g., NaOH) |

| Solvent | Ethanol/Water, THF/Water[8] | None |

| Temperature | 0 °C to Room Temperature[8] | Ambient (milling generates heat) |

| Time | 2–4 hours[8] | 20–60 minutes[7] |

| Yield | Typically >90%[8] | Typically >95%[7] |

| Advantages | Standard equipment, well-established | Fast, high-yielding, eco-friendly, enhanced safety |

| Disadvantages | Solvent waste, longer reaction time | Requires specialized milling equipment |

Diagrams and Workflows

Caption: General mechanism for the base-mediated oximation of an aldehyde.

Caption: Workflow for the solution-phase synthesis of indole oximes.

References

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

-

Moody, C. J., & RIVERS, P. J. (1972). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 37(24), 3972–3974. [Link]

-

Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

-

Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

-

(2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved February 10, 2026, from [Link]

-

Juli, J., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3341. [Link]

-

Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

-

Mukhtar, N. A., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. [Link]

-

Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14357–14362. [Link]

-

Eriyagama, K., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6665. [Link]

-

Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. ResearchGate. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

-

ResearchGate. (n.d.). Regioselective C5-H Direct Iodination of Indoles. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 10, 2026, from [Link]

-

Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. [Link]

-

Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. [Link]

-

ResearchGate. (n.d.). Synthetic transformations of C5-annulated indole derivatives. [Link]

-

Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Biological Activity Potential of 5-Substituted Indole Oximes: A Technical Guide

Topic: Biological Activity Potential of 5-Substituted Indole Oximes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for tryptophan, serotonin, and countless alkaloids. However, the functionalization of the indole-3-position with an oxime moiety (–C=N–OH) , particularly when coupled with substitution at the 5-position , creates a unique pharmacophore with distinct biological profiles.

This guide analyzes the technical potential of 5-substituted indole-3-oximes , distinguishing them from their isatin (2-oxo) counterparts. It details their synthesis, specific biological activities (urease inhibition, anticancer kinase modulation, and antimicrobial efficacy), and the Structure-Activity Relationships (SAR) that drive their potency.

Chemical Foundation & Rational Design

The Indole-Oxime Pharmacophore

The biological utility of the indole-3-oxime stems from the synergy between the lipophilic indole core and the polar oxime group.

-

H-Bonding Capacity: The oxime group acts as both a hydrogen bond donor (via –OH) and acceptor (via –N= and –O–), facilitating high-affinity binding to enzyme active sites (e.g., the nickel center of urease).

-

Electronic Tuning (The 5-Position): The 5-position of the indole ring is electronically coupled to the N1 nitrogen but sterically distinct from the C3 binding motif. Substituting this position allows researchers to modulate the electron density of the indole ring without disrupting the primary pharmacophore binding at C3.

Structural Distinction

It is critical to distinguish between the two primary classes of indole oximes:

-

Indole-3-carboxaldehyde oximes: Derived from formylated indoles. (Focus of this guide).

-

Isatin-3-oximes: Derived from isatin (1H-indole-2,3-dione). These possess a C2 carbonyl group, altering their solubility and acidity.

Validated Synthesis Protocol

To ensure reproducibility, we present a standardized two-step synthesis route: Vilsmeier-Haack Formylation followed by Oximation .

Reaction Scheme Visualization

Figure 1: General synthetic pathway for 5-substituted indole-3-oximes.

Detailed Protocol: Synthesis of 5-Bromoindole-3-Carboxaldehyde Oxime

Reference Standard: Adapted from Method C (Search Result 1.1, 1.3)

Step 1: Formylation (Vilsmeier-Haack)

-

Reagents: 5-Bromoindole (1.0 eq), POCl₃ (1.2 eq), DMF (excess).

-

Procedure: Add POCl₃ dropwise to DMF at 0–5°C to generate the Vilsmeier reagent. Add 5-bromoindole solution (in DMF) slowly. Stir at RT for 1h, then heat to 80–90°C for 4–8h.

-

Workup: Pour onto crushed ice. Neutralize with saturated Na₂CO₃ (pH 8–9). The aldehyde precipitates as a solid.[1] Filter, wash with water, and dry.

-

Checkpoint: Expect a melting point of ~204°C for the aldehyde intermediate.

Step 2: Oximation

-

Reagents: 5-Bromoindole-3-carboxaldehyde (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq), NaOH (5.0 eq).[2][3]

-

Solvent: 95% Ethanol / Water (10:1 ratio).

-

Procedure: Dissolve aldehyde in ethanol. Add NH₂OH·HCl. Add NaOH solution dropwise at 0°C. Stir at room temperature for 2–4 hours.

-

Purification: Evaporate ethanol. Dilute with water.[3] Extract with Ethyl Acetate (x2).[3] Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Isomer Note: The product typically forms as a mixture of syn (Z) and anti (E) isomers. Anti isomers are often thermodynamically more stable.

Biological Activity Profiles

Enzyme Inhibition: Urease (Helicobacter pylori)

One of the most potent applications of 5-substituted indole-3-oximes is the inhibition of urease, a nickel-dependent metalloenzyme crucial for H. pylori survival in the stomach.

-

Mechanism: The oxime oxygen and nitrogen coordinate with the nickel ions in the urease active site, preventing urea hydrolysis.

-

Key Data:

-

5-H (Unsubstituted): Moderate activity.

-

N-Benzyl-5-H derivative: IC₅₀ = 0.034 mM (Potent).

-

Activity Trend: N-substitution combined with 5-position electron modulation enhances binding affinity significantly compared to standard thiourea (IC₅₀ = 0.23 mM).

-

Anticancer Potential: Kinase Inhibition & Apoptosis

Indole oximes, particularly indirubin-3'-oximes (a structural cousin) and 5-fluoroindole-3-oximes , exhibit cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.

-

Target: Cyclin-Dependent Kinases (CDKs) and VEGFR-2.[4]

-

Mechanism:

-

ATP Competition: The oxime moiety mimics the adenine ring of ATP, binding to the kinase hinge region.

-

Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.

-

G-Quadruplex Binding: 5-Nitroindole derivatives have been shown to stabilize c-Myc G-quadruplex DNA, repressing oncogene transcription.

-

Antimicrobial Activity[5][6]

-

Spectrum: Gram-positive bacteria (S. aureus) are generally more susceptible than Gram-negative strains.

-

5-Bromo Effect: The introduction of bromine at C5 significantly increases lipophilicity (LogP), enhancing cell membrane penetration. 5-bromoindole-3-oximes show MIC values comparable to standard antibiotics in resistant strains.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitutions at the 5-position modulate biological outcomes.

Figure 2: Structure-Activity Relationship (SAR) of 5-substituted indole-3-oximes.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

| Compound Derivative | Target / Assay | Activity Metric | Reference Standard |

| Indole-3-carbaldehyde oxime | Urease (H. pylori) | IC₅₀: ~0.15 mM | Thiourea (0.23 mM) |

| N-Benzyl-Indole-3-oxime | Urease (H. pylori) | IC₅₀: 0.034 mM | Acetohydroxamic acid |

| 5-Bromo-isatin-3-oxime | S. aureus (Antibacterial) | MIC: 0.35–1.25 µg/mL | Ciprofloxacin |

| 5-Fluoro-indirubin-3'-oxime | CDK2/Cyclin E (Cancer) | IC₅₀: 2.16 nM | Staurosporine |

| 5-Nitroindole derivative | c-Myc G4 DNA | K_d: ~2.0 µM | TMPyP4 |

Future Outlook

The field is moving toward hybridization . Current research highlights the potential of:

-

Indole-Oxime-Polyamine Conjugates: To enhance transport across bacterial membranes.

-

Ruthenium(II) Complexes: Using the indole oxime as a ligand to create metallodrugs with improved stability and ROS-generation capabilities for cancer therapy.

-

PROTACs: Utilizing the indole core to recruit E3 ligases for targeted protein degradation.

References

-

Synthesis and Antibacterial Activity of 5-Bromo Derivatives: Research on 5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one against S. aureus.

-

Urease Inhibition by Indole-3-Carbaldehyde Oximes: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives.

-

Anticancer Mechanisms of Indole Derivatives: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.

-

Indirubin-3'-Oxime (AGM130) Activity: 5-Nitro-5'-hydroxy-indirubin-3'-oxime inhibits tumor growth by inducing apoptosis.

-

Synthesis of 5-Bromoindole-3-Carboxaldehyde: Methodology for Vilsmeier-Haack formylation of 5-substituted indoles.

Sources

The Indole-5-Carboxaldehyde Oxime Scaffold: Synthesis, Reactivity, and Therapeutic Applications

The following technical guide details the chemistry, synthesis, and therapeutic utility of indole-5-carboxaldehyde oxime derivatives.

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, often referred to as a "privileged structure."[1] While the C3-position (e.g., tryptophan, serotonin) dominates historical literature due to its nucleophilic susceptibility to Vilsmeier-Haack formylation, the C5-position represents a critical vector for pharmacological specificity.

Indole-5-carboxaldehyde oxime derivatives serve as a distinct pharmacophore and a high-value synthetic intermediate. Unlike their C3 counterparts, C5-derivatives mimic the substitution pattern of 5-hydroxytryptamine (serotonin) and melatonin, offering superior binding affinity in CNS targets, kinase active sites (Aurora A), and IDO1 inhibition pathways. This guide outlines the non-trivial synthesis of the C5-aldehyde precursor, the oxime formation protocol, and its divergence into bioactive nitriles and amines.

Historical Evolution & Structural Significance

The "C5 vs. C3" Paradigm

Historically, functionalizing the indole ring at the C3 position was trivial due to the electron-rich enamine character of the pyrrole ring. However, C3-substitution often leads to metabolic instability and promiscuous binding.

The shift toward C5-functionalization began with the discovery that substituents at this position could extend into deep hydrophobic pockets of enzymes (e.g., Kinases, IDO1) without disrupting the hydrogen-bonding capability of the N1-H indole core.

-

C3-Oximes: Often unstable, prone to hydrolysis, and metabolically liable.

-

C5-Oximes: Metabolically robust; the oxime moiety serves as a bioisostere for carbonyls or as a stable linker in fragment-based drug design (FBDD).

Key Therapeutic Milestones

| Era | Milestone | Significance |

| 1960s | Serotonin Analogs | Recognition of C5-substitution (5-HT) as critical for receptor affinity. |

| 1990s | 5-CN-Indole Synthesis | The oxime was identified as the primary gateway to 5-cyanoindole, a key motif in antidepressants. |

| 2000s | Kinase Inhibitors | Discovery of Aurora Kinase A inhibitors using the 5-formylindole scaffold. |

| 2015+ | IDO1 Inhibitors | 5-substituted indoles identified as potent modulators of the kynurenine pathway. |

Synthetic Pathways & Protocols

The Challenge of the Precursor (5-Formylindole)

Unlike 3-formylindole, 5-formylindole cannot be synthesized via direct Vilsmeier-Haack formylation of indole, which exclusively targets C3. The synthesis requires indirect routes, ensuring regiochemical purity.

Validated Synthetic Route (DOT Diagram)

Caption: Regioselective synthesis pathway from 5-bromoindole to the 5-oxime and its downstream derivatives.

Protocol: Synthesis of Indole-5-Carboxaldehyde Oxime

Objective: Conversion of indole-5-carboxaldehyde to its oxime derivative with >95% yield and high E-isomer selectivity.

Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium Carbonate (Na₂CO₃) (1.5 eq) or Sodium Acetate

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.45 g (10 mmol) of indole-5-carboxaldehyde in 30 mL of ethanol. The solution should be clear and slightly yellow.

-

Reagent Prep: Dissolve 1.04 g (15 mmol) of NH₂OH·HCl and 1.59 g (15 mmol) of Na₂CO₃ in 10 mL of deionized water.

-

Addition: Dropwise add the aqueous salt solution to the ethanolic aldehyde solution at room temperature over 10 minutes. Note: A slight exotherm may be observed.

-

Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.4).

-

Workup: Evaporate ethanol under reduced pressure. Dilute the aqueous residue with 50 mL ice water.

-

Precipitation: The oxime typically precipitates as a white/off-white solid. Filter, wash with cold water (3x 20 mL), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight: The use of a carbonate base buffers the reaction, preventing acid-catalyzed polymerization of the indole ring, which is sensitive to strong mineral acids.

Medicinal Chemistry & SAR Logic

The "5-Vector" in Kinase Inhibition

In the design of Aurora Kinase A inhibitors, the indole-5-position is often used to project substituents into the solvent-exposed region of the ATP-binding pocket. The oxime moiety provides a rigid linker that can participate in hydrogen bonding with hinge region residues (e.g., Glu211 or Ala213).

IDO1 Inhibition Mechanism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme. Inhibitors often require a nitrogen atom to coordinate with the heme iron.

-

Oxime Role: The oxime nitrogen (or oxygen) can serve as a weak ligand for the heme iron or interact with the propionate side chains of the heme.

-

SAR Data: Derivatives with bulky hydrophobic groups attached to the oxime oxygen (O-alkylated oximes) show increased potency by occupying the hydrophobic "Pocket A" of the IDO1 active site.

SAR Visualization (DOT Diagram)

Caption: Structure-Activity Relationship (SAR) of Indole-5-oximes in IDO1 inhibition.

Applications & Case Studies

Case Study: Agrochemical Fungicides

Reference: WO2018210659A1 A specific derivative, (5E)-3-[2-(trifluoromethyl)-3-thienyl]-1H-indole-5-carbaldehyde oxime , demonstrates potent fungicidal activity.

-

Mechanism: Disruption of sterol biosynthesis in fungal cell membranes.

-

Significance: Proves the bioavailability and stability of the 5-oxime scaffold in complex biological systems (plants/soil).

Case Study: Beta-Amyloid Imaging Probes

Indole-5-carboxaldehyde is used to synthesize dibenzylideneacetone derivatives .

-

Application: These compounds bind to beta-amyloid plaques in Alzheimer's disease.

-

Role of C5: The 5-position substitution allows the probe to span the width of the amyloid fibril channel, providing high-affinity binding (Kd < 10 nM).

References

-

Synthesis of Indole-5-carboxaldehyde: Journal of Organic Chemistry, "Regioselective C5−H Direct Iodination of Indoles" (2018).

-

IDO1 Inhibitor Design: Journal of Medicinal Chemistry, "Discovery of IDO1 Inhibitors: From Bench to Bedside" (2018).

-

Agrochemical Application: World Intellectual Property Organization, Patent WO2018210659A1 "Heteroaryl compounds as agrochemical fungicides".

-

Aurora Kinase A Inhibitors: Journal of Medicinal Chemistry, "Structure-based drug design of novel Aurora kinase A inhibitors" (2009).

-

Mechanochemical Synthesis of Oximes: Beilstein Journal of Organic Chemistry, "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes" (2019). (Note: Protocol adapted for 5-isomer).

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N'-hydroxy-1H-indole-5-carboximidamide - CAS号 163797-89-5 - 摩熵化学 [molaid.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Dehydration of 1H-Indole-5-carbaldehyde Oxime to 5-Cyanoindole: An Application and Protocol Guide